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molecular formula C10H8Cl2N2O2 B8491627 N-Cyanomethyl 2,4-Dichlorophenoxyacetamide

N-Cyanomethyl 2,4-Dichlorophenoxyacetamide

Cat. No. B8491627
M. Wt: 259.09 g/mol
InChI Key: ZBAHROBOLJBAQH-UHFFFAOYSA-N
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Patent
US03932168

Procedure details

A solution of 11.95 g. (0.05 mole) of 2,4 dichlorophenoxyacetyl chloride in 50 ml. of benzene was added slowly to a stirred mixture of 10.1 g. (0.10 mole) of triethylamine and 4.2 g. (0.05 mole) aminoacetonitrile hydrochloride in 200 ml. of benzene. The mixture was stirred for 2 hours at room temperature and then washed successively with water, 5% sodium hydroxide solution, water, 5% hydrochloric acid solution, and water and then dried over magnesium sulfate. The resultant filtrate was concentrated under vacuum to give a solid which was crystallized from dilute ethanol to give 8.6 g. (66% yield) of product having a melting point of 107°-108° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6](Cl)=[O:7].C(N(CC)CC)C.Cl.[NH2:22][CH2:23][C:24]#[N:25]>C1C=CC=CC=1>[C:23]([CH2:24][NH:25][C:6](=[O:7])[CH2:5][O:4][C:3]1[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:2]=1[Cl:1])#[N:22] |f:2.3|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=C(OCC(=O)Cl)C=CC(=C1)Cl
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
Cl.NCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with water, 5% sodium hydroxide solution, water, 5% hydrochloric acid solution, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from dilute ethanol
CUSTOM
Type
CUSTOM
Details
to give 8.6 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CNC(COC1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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